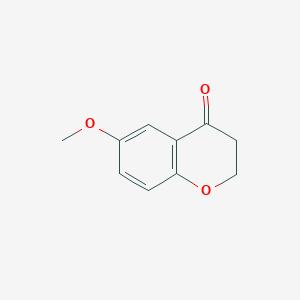

6-Methoxychroman-4-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIYOSKKKUPTRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404866 | |

| Record name | 6-methoxychroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5802-17-5 | |

| Record name | 6-methoxychroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 6 Methoxychroman 4 One and Its Derivatives

General Synthetic Approaches to Chroman-4-ones

The construction of the chroman-4-one core generally involves the formation of the heterocyclic ring through cyclization reactions or the strategic use of addition reactions to build the necessary framework.

Cyclization Reactions in Chromanone Synthesis

Cyclization reactions are a cornerstone in the synthesis of chroman-4-ones. These methods often involve the intramolecular cyclization of a substituted phenolic precursor. A common strategy is the acid-catalyzed cyclization of 3-phenoxypropanoic acids or their derivatives. For instance, treatment of 3-aryloxypropanenitriles with a mixture of trifluoromethanesulfonic acid (TfOH) and trifluoroacetic acid (TFA) can afford chroman-4-ones in moderate to excellent yields researchgate.net.

Radical cyclizations have also emerged as a powerful tool. Cascade radical annulation of 2-(allyloxy)arylaldehydes with various radical precursors can lead to the formation of 3-substituted chroman-4-ones researchgate.netresearchgate.netmdpi.com. These reactions can be initiated by different radical sources, allowing for the introduction of diverse functional groups at the C3-position mdpi.com.

| Cyclization Method | Precursor | Reagents/Conditions | Outcome |

| Acid-catalyzed Cyclization | 3-Aryloxypropanenitriles | TfOH, TFA | Chroman-4-ones |

| Radical Cascade Annulation | 2-(Allyloxy)arylaldehydes | Radical Initiators | 3-Substituted Chroman-4-ones |

Michael Addition Strategies for Chromanone Formation

Michael addition reactions provide an alternative and efficient pathway to chroman-4-ones. This approach typically involves the conjugate addition of a phenol to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization. For example, phenols can undergo a Michael addition to acrylonitriles in the presence of a catalytic amount of potassium carbonate to generate 3-aryloxypropanenitriles, which are key intermediates for chroman-4-one synthesis researchgate.net.

A one-pot, four-component reaction driven by a Michael addition has been developed for the synthesis of 4-oxochroman-2-carboxamides, demonstrating the versatility of this strategy in creating structurally diverse chromone analogues . The reaction of 2'-hydroxyacetophenones with appropriate aldehydes in a base-promoted crossed aldol (B89426) condensation, followed by an intramolecular oxa-Michael addition, is another effective method for synthesizing 2-alkyl-chroman-4-ones nih.gov.

| Michael Addition Approach | Reactants | Key Intermediate | Product |

| Phenol and Acrylonitrile | Phenol, Acrylonitrile | 3-Aryloxypropanenitrile | Chroman-4-one |

| Four-Component Reaction | Various | - | 4-Oxochroman-2-carboxamide |

| Aldol Condensation/Oxa-Michael Addition | 2'-Hydroxyacetophenone, Aldehyde | - | 2-Alkyl-chroman-4-one |

Specific Synthetic Routes to 6-Methoxychroman-4-one

The synthesis of this compound and its derivatives often utilizes the general strategies described above, with modifications to accommodate the methoxy substituent on the aromatic ring.

Direct Iodination of this compound for Derivatives

Direct functionalization of the this compound scaffold is a straightforward approach to introduce new substituents. A common method for creating derivatives is the direct iodination of 6-methoxy-4H-chromen-4-one. This reaction is typically carried out using iodine in a suitable solvent such as N,N-dimethylformamide (DMF), often with heating, to yield 3-iodo-6-methoxy-4H-chromen-4-one evitachem.com. This iodinated derivative serves as a versatile intermediate for further functionalization through cross-coupling reactions evitachem.com.

| Reaction | Substrate | Reagents | Product |

| Direct Iodination | 6-Methoxy-4H-chromen-4-one | Iodine, DMF | 3-Iodo-6-methoxy-4H-chromen-4-one |

Synthesis through Substituted Precursors

A widely used method for the synthesis of this compound derivatives involves starting with appropriately substituted phenolic precursors. For example, 6-methoxy-2-pentylchroman-4-one can be synthesized from 2'-hydroxy-5'-methoxyacetophenone and hexanal nih.gov. This reaction proceeds via a base-promoted crossed aldol condensation followed by an intramolecular oxa-Michael addition, often facilitated by microwave irradiation nih.gov.

The choice of the substituted phenol is crucial for determining the final substitution pattern of the chroman-4-one. This approach allows for the regioselective placement of substituents on the aromatic ring.

| Precursor | Reagents | Product |

| 2'-Hydroxy-5'-methoxyacetophenone | Hexanal, DIPA, EtOH, Microwave | 6-Methoxy-2-pentylchroman-4-one |

Multi-step Protocols for Complex Chromanone Derivatives

The synthesis of more complex and biologically active chromanone derivatives often requires multi-step protocols. These synthetic sequences can involve the initial construction of the this compound core, followed by a series of functional group transformations to build the desired complexity. For instance, the this compound scaffold can serve as a precursor for the synthesis of various pharmaceutical agents chemimpex.com.

The development of selective inhibitors of enzymes like Sirtuin 2 (SIRT2) has driven the synthesis of a variety of substituted chroman-4-ones. These syntheses often involve a one-step procedure combining a base-mediated aldol condensation with microwave irradiation to produce a library of compounds with different substituents at the 2-, 6-, and 8-positions nih.gov. While not all starting materials are this compound itself, these protocols demonstrate the multi-step nature of creating complex derivatives by starting with functionalized precursors nih.govgu.se. For example, the synthesis of 6-hydroxy-7-methoxy-4-chromanone derivatives involves a series of reactions to introduce the desired functional groups, leading to potent antioxidants nih.gov.

| Target Compound Class | General Synthetic Strategy | Key Features |

| SIRT2 Inhibitors | Base-mediated aldol condensation of substituted 2'-hydroxyacetophenones and aldehydes with microwave irradiation | Efficient one-step procedure to generate a library of derivatives nih.gov. |

| Antioxidant Chromanones | Multi-step synthesis starting from functionalized phenols | Introduction of hydroxyl and other groups to enhance antioxidant activity nih.gov. |

| Functionalized Chroman-4-ones | Bromination at the 3-position followed by substitution reactions | Allows for the introduction of various substituents at the C3-position gu.se. |

Chemical Reactivity and Transformations of this compound

The chemical behavior of this compound is governed by the interplay of its three main components: the bicyclic chromanone core, the electron-donating methoxy group on the aromatic ring, and the carbonyl group within the heterocyclic ring.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic rings. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the ring, a process facilitated or hindered by the substituents already present. wikipedia.orgmasterorganicchemistry.com The reactivity and orientation of substitution on the this compound aromatic ring are dictated by the combined electronic effects of the ether oxygen (part of the pyranone ring), the C4-carbonyl group, and the C6-methoxy group.

Directing Effects : The methoxy group at the C6 position is a strong activating group, meaning it increases the nucleophilicity of the benzene (B151609) ring and directs incoming electrophiles to the ortho (C5 and C7) and para (C8, relative to the ether linkage) positions. libretexts.org Similarly, the ether oxygen of the pyranone ring is also an activating, ortho, para-director, reinforcing the activation at the C7 position. Conversely, the carbonyl group at C4 is a deactivating group, which withdraws electron density and directs incoming electrophiles to the meta positions (C5 and C7). The synergistic directing effects of the activating methoxy and ether groups, combined with the meta-directing effect of the carbonyl, strongly favor electrophilic substitution at the C5 and C7 positions.

Common electrophilic aromatic substitution reactions are expected to yield products substituted at these activated positions.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-6-methoxychroman-4-one and 7-Nitro-6-methoxychroman-4-one |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | 5-Bromo-6-methoxychroman-4-one and 7-Bromo-6-methoxychroman-4-one |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-6-methoxychroman-4-one and 7-Acyl-6-methoxychroman-4-one |

Reduction Reactions

The carbonyl group at the C4 position is a primary site for reduction reactions, typically yielding the corresponding secondary alcohol. Additionally, under more forcing conditions, the aromatic ring can be reduced.

Carbonyl Reduction : The reduction of the ketone in this compound to a secondary alcohol, 6-Methoxychroman-4-ol, is efficiently achieved using hydride-based reducing agents. chemistrysteps.com Sodium borohydride (NaBH₄) is a mild and selective reagent commonly used for this transformation, as it reduces aldehydes and ketones without affecting other functional groups like esters or the aromatic ring under standard conditions. chemguide.co.ukmasterorganicchemistry.com The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. chemistrysteps.comecochem.com.co

| Reaction Type | Reagent | Solvent(s) | Product |

| Selective Carbonyl Reduction | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 6-Methoxychroman-4-ol |

Catalytic Hydrogenation : This method can also be employed for reduction. Using catalysts like Palladium on carbon (Pd/C) with hydrogen gas (H₂), the C4-carbonyl can be reduced to a hydroxyl group. nih.gov Catalytic hydrogenation is also capable of reducing carbon-carbon double bonds, making it a key method for converting chromones (which have a C2=C3 double bond) into chromanones. nih.gov

Oxidation Reactions

The oxidation of a chroman-4-one to its corresponding chromone introduces a double bond between the C2 and C3 positions, resulting in a fully aromatic heterocyclic system. Direct oxidation of the C2-C3 single bond in this compound is not a straightforward process. A common and effective strategy involves a two-step sequence:

α-Halogenation : The first step is the halogenation at the α-carbon (C3) next to the carbonyl group. This can be achieved using reagents like N-bromosuccinimide (NBS) or bromine (Br₂).

Dehydrohalogenation : The resulting 3-halo-6-methoxychroman-4-one is then treated with a base (e.g., pyridine, triethylamine) to induce an elimination reaction, removing the halogen and a hydrogen atom from C2 to form the C2=C3 double bond of the chromone ring.

This sequence provides a reliable pathway to 6-Methoxychromone from this compound.

C-H Activation Protocols and Annulation Reactions

Direct C-H activation has emerged as a powerful tool for the functionalization of heterocyclic scaffolds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.gov In the context of the chromanone framework, the carbonyl group at C4 can act as an endogenous directing group in transition-metal-catalyzed reactions. rsc.org

Research on the related chromone scaffold has shown that the C4-keto group directs the regioselective functionalization of the C-H bond at the C5 position. rsc.orgnih.gov This is achieved through the formation of a five-membered metallacycle intermediate involving the catalyst and the substrate. rsc.org This principle is expected to apply to this compound as well, enabling the introduction of various substituents at the C5 position.

| Reaction Type | Catalyst System (Example) | Coupling Partner | Product Type |

| C5-Arylation | [IrCp*Cl₂]₂ | Arylboronic acids | 5-Aryl-6-methoxychroman-4-one |

| C5-Alkenylation | Ru(II) catalysts | Alkenes | 5-Alkenyl-6-methoxychroman-4-one |

| C5-Amidation | Rh(III) catalysts | Dioxazolones | 5-Amido-6-methoxychroman-4-one |

Annulation reactions, which build new rings onto an existing molecular framework, have also been developed. Radical cascade annulations of precursors like 2-(allyloxy)arylaldehydes are used to construct the chroman-4-one skeleton itself. mdpi.comresearchgate.net Further annulation onto the pre-formed chromanone ring, for instance via palladium-catalyzed [2 + 2 + 1] annulation of a 3-iodochromone derivative, can be used to build fused cyclopentanone rings. rsc.org

1,3-Dipolar Cycloaddition Reactions in Chromanone Derivatization

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. wikipedia.orgchesci.com This reaction involves a 1,3-dipole (a three-atom, four-pi-electron species like a nitrile oxide or a nitrone) and a dipolarophile (typically an alkene or alkyne). organic-chemistry.orgijrpc.com In the derivatization of chromanones, this reaction can be employed in several ways, often by first introducing a dipolarophilic moiety (like an allyl group) or a group that can be converted into one (an exocyclic double bond).

One prominent application is the synthesis of chromone-isoxazoline hybrids. nih.gov In these syntheses, a chromone derivative bearing an alkene (the dipolarophile) reacts with an in situ generated nitrile oxide (the 1,3-dipole) to form a new isoxazoline ring attached to the chromone core. nih.gov

Another strategy involves creating spirocyclic systems, where the new ring shares one atom with the chromanone structure. nih.govmdpi.com This can be achieved by synthesizing a chromanone derivative with an exocyclic double bond, for example at the C3 position. This exocyclic alkene then serves as the dipolarophile for reaction with a 1,3-dipole, leading to the formation of spiro-isoxazolines or spiro-isoxazolidines. rsc.orgresearchgate.net

| Dipolarophile (Chromanone-based) | 1,3-Dipole | Resulting Heterocycle |

| Allyl-chromone derivative | Arylnitrile Oxides | Isoxazoline-chromone conjugate nih.gov |

| 3-Methylene-chroman-4-one | Nitrones | Spiro-isoxazolidine-chromanone |

| 3-Methylene-chroman-4-one | Nitrile Oxides | Spiro-isoxazoline-chromanone researchgate.net |

These cycloaddition strategies provide a robust method for creating complex, three-dimensional structures from the relatively simple this compound scaffold, significantly expanding its chemical diversity.

Advanced Spectroscopic and Computational Characterization in 6 Methoxychroman 4 One Research

Application of Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

A combination of spectroscopic and chromatographic methods is employed to unambiguously determine the structure and purity of 6-Methoxychroman-4-one.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). For this compound, the expected NMR spectra would exhibit characteristic signals corresponding to its unique arrangement of atoms.

In ¹H NMR spectroscopy, the aromatic protons on the benzene (B151609) ring are expected to appear in the downfield region, typically between 6.5 and 8.0 ppm. The specific splitting patterns (e.g., doublets, doublet of doublets) and coupling constants (J values) would reveal their substitution pattern. The methoxy group (-OCH₃) protons would present as a sharp singlet, typically around 3.8 ppm. The two methylene groups of the dihydropyranone ring (-CH₂-CH₂-) would give rise to signals in the aliphatic region, with the protons at C2 appearing further downfield due to the deshielding effect of the adjacent oxygen atom, likely around 4.5 ppm as a triplet. The protons at C3, adjacent to the carbonyl group, would be expected around 2.8 ppm, also as a triplet.

¹³C NMR spectroscopy provides complementary information. The carbonyl carbon (C4) is the most deshielded, with a chemical shift anticipated in the range of 190-200 ppm. The aromatic carbons would resonate between 110 and 160 ppm, with the carbon attached to the methoxy group (C6) and the oxygen-bearing carbon (C8a) showing distinct downfield shifts. The methoxy carbon itself would appear around 55-60 ppm. The methylene carbons, C2 and C3, would be found in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| H-2 | 4.5 (t) | - |

| H-3 | 2.8 (t) | - |

| H-5 | 7.8 (d) | - |

| H-7 | 6.9 (dd) | - |

| H-8 | 6.9 (d) | - |

| -OCH₃ | 3.8 (s) | 55.6 |

| C-2 | - | 67.5 |

| C-3 | - | 37.0 |

| C-4 | - | 191.5 |

| C-4a | - | 118.0 |

| C-5 | - | 128.0 |

| C-6 | - | 157.0 |

| C-7 | - | 114.5 |

| C-8 | - | 117.5 |

| C-8a | - | 162.0 |

Note: Predicted values are based on typical chemical shifts for similar chromanone structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₀O₃), the molecular weight is 178.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 178.

The fragmentation of this compound under EI conditions is expected to follow characteristic pathways for chromanones and methoxy-substituted aromatic compounds. A key fragmentation would likely involve a retro-Diels-Alder (RDA) reaction of the dihydropyranone ring, leading to the expulsion of ethylene (C₂H₄, 28 Da) and the formation of a radical cation at m/z 150. Further fragmentation of this ion could occur through the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group to give a fragment at m/z 135, followed by the loss of carbon monoxide (CO, 28 Da) to yield an ion at m/z 107. Another possible fragmentation pathway is the loss of a methoxy radical (•OCH₃, 31 Da) directly from the molecular ion, resulting in a peak at m/z 147.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 178 | [C₁₀H₁₀O₃]⁺• (Molecular Ion) | - |

| 150 | [C₈H₆O₃]⁺• | M⁺ - C₂H₄ (RDA Fragmentation) |

| 147 | [C₉H₇O₂]⁺ | M⁺ - •OCH₃ |

| 135 | [C₇H₃O₃]⁺ | [m/z 150] - •CH₃ |

| 107 | [C₆H₃O₂]⁺ | [m/z 135] - CO |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

The most prominent feature would be a strong absorption band due to the stretching vibration of the carbonyl group (C=O) of the ketone, which is expected in the region of 1680-1700 cm⁻¹. The presence of an aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The ether linkage (Ar-O-CH₂) would exhibit a characteristic C-O stretching band around 1200-1270 cm⁻¹. The aliphatic C-H bonds in the dihydropyranone ring would show stretching vibrations just below 3000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| C=O (Ketone) | Stretching | 1680 - 1700 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Ar-O-C (Ether) | Asymmetric Stretching | 1200 - 1270 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

In the solid state, the chromanone ring system is expected to adopt a conformation where the dihydropyranone ring is not perfectly planar. nih.govnih.gov Typically, it assumes a sofa or half-chair conformation. nih.govnih.gov The methoxy group at the C6 position would lie in the plane of the benzene ring. Intermolecular interactions, such as hydrogen bonding (if co-crystallized with a suitable solvent) and π-π stacking of the aromatic rings, would play a significant role in the crystal packing. nih.govnih.gov Obtaining single crystals of this compound suitable for X-ray diffraction would allow for the precise determination of its solid-state architecture. chemicalbook.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. sielc.com It is widely used to assess the purity of synthesized compounds like this compound. A common mode of HPLC for compounds of this polarity is reversed-phase chromatography. wikipedia.orgchromtech.comphenomenex.com

In a typical reversed-phase HPLC setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol. wikipedia.orgchromtech.comphenomenex.com For this compound, a gradient elution method, where the proportion of the organic solvent is gradually increased, would likely be effective in separating it from any starting materials, byproducts, or degradation products. The purity of the compound is determined by integrating the peak area of the analyte in the chromatogram. A single, sharp, and symmetrical peak is indicative of a high-purity sample. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under a specific set of HPLC conditions.

Computational Chemistry Studies for this compound Systems

Computational chemistry provides valuable theoretical insights into the electronic structure, properties, and reactivity of molecules, complementing experimental findings. nih.govnajah.eduresearchgate.net Density Functional Theory (DFT) is a widely used computational method for studying systems like this compound. najah.eduresearchgate.net

DFT calculations can be employed to optimize the geometry of the molecule, predicting bond lengths and angles that can be compared with experimental data from X-ray crystallography. najah.edu Furthermore, computational methods can predict spectroscopic properties. For instance, theoretical NMR chemical shifts and IR vibrational frequencies can be calculated and compared with experimental spectra to aid in their assignment. najah.edu

Molecular modeling and docking studies can be used to investigate the potential interactions of this compound with biological macromolecules, such as enzymes or receptors. nih.govjmbfs.org These in silico studies can predict the binding affinity and mode of interaction, providing a rationale for its potential biological activity and guiding the design of new derivatives. nih.govjmbfs.org The calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide information about the molecule's reactivity and electronic properties. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules like this compound. scispace.com This computational approach allows for the optimization of molecular geometry and the prediction of various physicochemical properties. nih.gov In a study on a related compound, 2,7-dimethoxy-3-(4-methoxyphenyl)-3-methylchroman-4-one, DFT calculations at the DFT/B3LYP/6-311G(d,p) level were employed to achieve structural optimization, which showed consistency with experimental X-ray diffraction (XRD) data. najah.edu

| Compound Type | DFT Functional/Basis Set | Calculated Properties | Key Findings |

|---|---|---|---|

| 2,7-dimethoxy-3-(4-methoxyphenyl)-3-methylchroman-4-one | B3LYP/6-311G(d,p) | Structural Optimization, MEP, HOMO/LUMO | Theoretical structure consistent with XRD data. najah.edu |

| 6-substituted 3-formyl chromone derivatives | B3LYP/various basis sets | HOMO-LUMO gap, NBO analysis | HOMO-LUMO gap confirmed the bioactive nature of the derivatives. nih.gov |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. sciencescholar.us This method is instrumental in identifying potential biological targets for compounds like this compound and its derivatives. For instance, docking studies on various chromen-4-one derivatives have been performed to investigate their potential as inhibitors for targets like the epidermal growth factor receptor (EGFR) and acetylcholinesterase (AChE). nih.govresearchgate.net In one study, docking simulations revealed that 6-isopropyl-3-formyl chromone exhibited a strong binding affinity for the insulin-degrading enzyme (IDE) with a binding energy of -8.5 kcal/mol. nih.gov

Following molecular docking, Molecular Dynamics (MD) simulations are employed to study the physical movements of atoms and molecules in the complex over time. semanticscholar.org MD simulations provide a detailed view of the conformational changes and stability of the ligand-receptor interaction. nih.gov For example, an MD simulation of a spiroquinoxalinopyrrolidine chromanone hybrid with AChE was conducted to validate docking results and assess the stability of the complex, showing consistent findings with in vitro experiments. nih.gov These simulations analyze parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to confirm the stability of the protein-ligand complex at the active site. nih.gov

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | MD Simulation Duration | Key Interaction Residues |

|---|---|---|---|---|

| 6-isopropyl-3-formyl chromone | Insulin-degrading enzyme (IDE) | -8.5 | 20 ns | Not Specified nih.gov |

| (E)-3-benzylidene-chroman-4-one | Sterol 14-alpha demethylase (CYP51) | Negative binding energy | Not Specified semanticscholar.org | Not Specified semanticscholar.org |

| Spiro-chromanone hybrid | Acetylcholinesterase (AChE) | Not Specified | Not Specified | Consistent with experimental data. nih.gov |

Binding Free Energy Calculations and Decomposition Analysis

To obtain a more accurate estimation of the binding affinity between a ligand and its target, binding free energy calculations are performed, often using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov These methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models and are applied to snapshots extracted from MD simulation trajectories. nih.gov The MM/PBSA method has been successfully used to validate docking poses and provide a more reliable prediction of binding affinity than docking scores alone. nih.govmdpi.com

Binding free energy decomposition analysis further breaks down the total binding free energy into contributions from individual amino acid residues in the protein's active site. nih.govnih.gov This analysis is crucial for identifying the key residues that are most important for the ligand's binding and stability. nih.gov For example, in a study of a spiro-chromanone derivative targeting AChE, MD MMPBSA results showed a better binding energy (−93.5 ± 11.9 kcal/mol) compared to a standard drug, highlighting the specific energetic contributions that favor the derivative's interaction. nih.gov This detailed information is invaluable for understanding the mechanism of action and for guiding the rational design of new inhibitors with improved potency and selectivity. nih.govnih.gov

| Compound Class | Target | Method | Calculated Binding Free Energy (kcal/mol) | Key Contributing Energy Terms |

|---|---|---|---|---|

| Spiro-chromanone hybrids | AChE | MM/PBSA | -93.5 ± 11.9 | van der Waals, Electrostatic, Polar Solvation nih.gov |

| Spiro-chromanone hybrids | BChE | MM/PBSA | -98.1 ± 11.2 | van der Waals, Electrostatic, Polar Solvation nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net The fundamental principle is that variations in the structural or physicochemical properties of compounds are responsible for the differences in their biological activities. nih.gov For a series of this compound derivatives, a QSAR model can be developed to predict their activity against a specific biological target.

The development of a QSAR model involves calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound in the series. These descriptors are then correlated with the experimentally determined biological activity (e.g., IC50 values) using statistical methods. ynu.edu.cn A study on the antifungal activity of 2-heteroaryl-4-chromanone derivatives successfully constructed a QSAR model using molecular connectivity indices and molecular electrical distance vectors. ynu.edu.cn The resulting model demonstrated good predictability and robustness, allowing for the design of new compounds with potentially higher activity. ynu.edu.cn Such models are valuable tools in drug discovery, enabling the virtual screening of large compound libraries and the optimization of lead compounds. nih.gov

| Compound Series | Biological Activity | Descriptors Used | Model Correlation Coefficient (R²) | Significance |

|---|---|---|---|---|

| 2-heteroaryl-4-chromanone derivatives | Antifungal activity (pIC50) | Molecular connectivity index, Molecular electrical distance vector | 0.854 | Model showed good predictability for designing new antifungal agents. ynu.edu.cn |

Biological and Pharmacological Investigations of 6 Methoxychroman 4 One and Its Derivatives

Medicinal Chemistry Applications and Therapeutic Potential

Derivatives of 6-methoxychroman-4-one have emerged as promising candidates in drug discovery, demonstrating a range of pharmacological activities. Researchers have synthesized and evaluated numerous analogues, revealing potent anticancer properties and the ability to selectively inhibit key enzymes involved in various diseases.

Anticancer Activities and Mechanisms

The chroman-4-one skeleton has proven to be a valuable template for the design of novel anticancer agents. Modifications to this core structure have yielded derivatives that can suppress cancer cell proliferation through mechanisms such as the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Apoptosis is a crucial process of programmed cell death that is often dysregulated in cancer cells. Several derivatives of this compound have been shown to reinstate this process, thereby eliminating malignant cells.

One such synthetic flavanone, 6-methoxy-2-(naphthalen-1-yl)chroman-4-one , has demonstrated significant cytotoxicity against the human leukaemia cell line U-937, with a reported IC50 value of 1.3 ± 0.2 μM. Its potency was found to be comparable to the established antitumor drug etoposide. Further investigation revealed that this compound induces apoptosis and activates the Mitogen-Activated Protein Kinase (MAPK) pathway in these leukemia cells.

In a different study, (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (FMTC) was also found to trigger apoptosis in hepatocellular carcinoma (HCC) cells (Huh7 line). This apoptotic event was observed following a prolonged arrest of the cell cycle, suggesting that sustained interruption of cell division by FMTC ultimately leads to programmed cell death.

Table 1: Apoptosis Induction by this compound Derivatives

| Compound | Cell Line | Key Findings |

|---|---|---|

| 6-methoxy-2-(naphthalen-1-yl)chroman-4-one | U-937 (Leukaemia) | Induces apoptosis; Activates MAPK pathway; IC50 of 1.3 ± 0.2 μM. |

Interrupting the cell cycle is a key strategy in cancer therapy to prevent the uncontrolled proliferation of tumor cells. Derivatives of this compound have been specifically shown to cause cell cycle arrest, particularly at the G2/M phase transition.

The compound (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (FMTC) has been a focus of such studies. Research on the human liver cancer cell line, Huh7, demonstrated that FMTC suppresses cell division in a dose-dependent manner by inducing arrest at the G2/M phase. The underlying mechanism for this effect is the up-regulation of p21, a protein that acts as a potent inhibitor of cell cycle progression. Further evidence of mitotic arrest includes the observed increase in the phosphorylation of histone H3 on serine 10 and the condensation of chromatin within the FMTC-treated cells.

Table 2: Cell Cycle Arrest Induced by this compound Derivatives

| Compound | Cell Line | Cell Cycle Phase | Mechanism of Action |

|---|

Enzyme Inhibition Studies

The targeted inhibition of specific enzymes is a cornerstone of modern drug development. The chroman-4-one scaffold has been utilized to design inhibitors for enzymes implicated in neurodegenerative diseases and metabolic pathways.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for managing Alzheimer's disease. While direct studies on this compound are limited, research on related thiochroman-4-one derivatives highlights the potential of this scaffold. Substituted 3-(4-benzylpiperazine-1-methyl)thiochroman-4-ones have shown inhibitory activity against AChE in the micromolar range, with one compound exhibiting greater potency than the approved drug rivastigmine magtechjournal.com. This indicates that the broader chroman-4-one framework is a viable starting point for the development of novel cholinesterase inhibitors magtechjournal.comnih.gov.

Derivatives of chroman-4-one have been successfully developed as selective inhibitors of enzymes involved in crucial cellular and metabolic pathways.

Sirtuin 2 (SIRT2) Inhibition: SIRT2 is a deacetylase enzyme involved in cell cycle regulation and other cellular processes, making it a target in neurodegenerative diseases and cancer acs.org. A series of substituted chroman-4-one derivatives have been identified as novel, potent, and selective SIRT2 inhibitors acs.orgnih.gov. Structure-activity relationship studies revealed that substitutions at the 2-, 6-, and 8-positions are critical for activity acs.orgnih.gov. Specifically, larger, electron-withdrawing groups at the 6- and 8-positions were found to be favorable acs.orgnih.gov. The most potent compound identified from this series was 6,8-dibromo-2-pentylchroman-4-one , which exhibited an IC50 of 1.5 μM and high selectivity for SIRT2 over related enzymes SIRT1 and SIRT3 acs.org.

Pteridine Reductase 1 (PTR1) Inhibition: PTR1 is an enzyme found in trypanosomatid parasites, such as those causing Leishmaniasis and Human African Trypanosomiasis nih.govnih.govscite.ai. This enzyme provides a metabolic bypass that can reduce the effectiveness of certain antiparasitic drugs, making it an important therapeutic target nih.gov. Chroman-4-one derivatives have been investigated as PTR1 inhibitors nih.govnih.govscite.ai. One of the most effective derivatives against Trypanosoma brucei PTR1 (TbPTR1) showed an IC50 value of 31 µM nih.gov. These findings provide a basis for the structure-based design of new antiparasitic agents based on the chroman-4-one scaffold nih.govnih.gov.

Table 3: Inhibition of Metabolic Pathway Enzymes by Chroman-4-one Derivatives

| Target Enzyme | Inhibitor Compound | Potency (IC50) | Significance |

|---|---|---|---|

| Sirtuin 2 (SIRT2) | 6,8-dibromo-2-pentylchroman-4-one | 1.5 μM | Potent and selective inhibition; potential for neurodegenerative disease and cancer therapy. acs.org |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-methoxy-2-(naphthalen-1-yl)chroman-4-one |

| (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (FMTC) |

| 6,8-dibromo-2-pentylchroman-4-one |

| Etoposide |

Anti-inflammatory Properties and Related Mechanisms

Derivatives of this compound have demonstrated significant anti-inflammatory effects through various mechanisms of action. Research has shown that certain synthetic 2-phenyl-4H-chromen-4-one derivatives can suppress inflammation induced by lipopolysaccharide (LPS) by inhibiting the TLR4/MAPK signaling pathway. This leads to a downregulation of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) expression. For instance, the compound (E)-5,7-dimethoxy-3-(4'-hydroxybenzylidene) chroman-4-one has shown significant anti-inflammatory potential in croton oil-induced edema models. Similarly, 3-Arylidene-7-methoxychroman-4-ones have exhibited considerable anti-inflammatory activity in carrageenan-induced paw edema in rats.

The anti-inflammatory action of these compounds is often linked to the inhibition of pro-inflammatory cytokines and enzymes. For example, 4'-O-Demethylophiopogonanone E was found to inhibit the production of pro-inflammatory cytokines IL-1β and IL-6, as well as the phosphorylation of ERK1/2 and JNK in the MAPK signaling pathway, thereby reducing NO and cytokine production. Furthermore, some 4H-chromene and chromeno[2,3-b]pyridine derivatives have been shown to potently inhibit the production of TNF-α-induced nitric oxide. The anti-inflammatory effects of Centchroman, a 7-methoxy-chroman derivative, have been well-documented in various models, including carrageenin-induced edema and formaldehyde-induced arthritis, with a mechanism appearing to be independent of endogenous adrenocortical hormones.

It has been noted that polymethoxyflavonoids, which include methoxy-substituted chromanones, can reduce inflammatory markers such as MPO, SOD, GSH, and MDA, as well as serum and tissue levels of TNF-α and IL-6. The structural features of these molecules, such as the presence and position of methoxy and hydroxyl groups, play a crucial role in their anti-inflammatory activity.

Table 1: Anti-inflammatory Activity of this compound Derivatives

| Compound/Derivative | Model/Assay | Observed Effect | Mechanism of Action |

|---|---|---|---|

| (E)-5,7-dimethoxy-3-(4'-hydroxybenzylidene) chroman-4-one | Croton oil-induced edema | Significant anti-inflammatory potential | Not specified |

| 3-Arylidene-7-methoxychroman-4-one | Carrageenan induced paw edema in rats | Significant anti-inflammatory activity | Not specified |

| 4'-O-Demethylophiopogonanone E | In vitro cell models | Inhibited pro-inflammatory cytokines ILβ, IL-6 and phosphorylation of ERK1/2 and JNK | Inhibition of MAPK signaling pathway |

| Centchroman | Carrageenan-induced oedema, formaldehyde-induced arthritis | Significant anti-inflammatory action | Independent of endogenous adrenocortical hormones |

| 2-phenyl-4H-chromen-4-one derivatives | LPS-induced inflammation in vitro and in vivo | Downregulated NO, IL-6, and TNF-α expression | Inhibition of TLR4/MAPK pathway |

Antioxidant Activities

The antioxidant properties of this compound derivatives are a significant area of investigation. These compounds exhibit radical scavenging activities and can inhibit lipid peroxidation. For instance, a series of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides were synthesized and evaluated for their antioxidant activities in rat brain homogenates. Another study on 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides found that while the chromanone derivatives were less active, N-arylsubstituted-chroman-2-carboxamides showed potent inhibition of lipid peroxidation.

The antioxidant activity is influenced by the structural characteristics of the flavonoids, such as the number and position of hydroxyl and methoxy groups. The presence of a C2-C3 double bond in conjugation with a 4-carbonyl group in the C ring is a key structural feature for antioxidant activity. In a study comparing various flavonoids, it was found that they could increase the levels of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), while suppressing malondialdehyde (MDA) levels. A specific derivative, 4-hydroxy-6-methoxy-2H-chromen-2-one, demonstrated superior DPPH scavenging capacity compared to butylated hydroxytoluene (BHT) and ascorbic acid.

Antimicrobial and Antifungal Activities

Chroman-4-one derivatives have been identified as possessing broad-spectrum antimicrobial and antifungal properties. A study investigating 25 chroman-4-one and homoisoflavonoid derivatives found that thirteen of them exhibited antimicrobial activity against pathogenic microorganisms, including Staphylococcus epidermidis, Pseudomonas aeruginosa, Salmonella enteritidis, and various Candida species. Notably, some of these compounds were more potent than the positive control, particularly against Candida species.

The structural features of these molecules are critical to their antimicrobial efficacy. For example, the addition of alkyl or aryl carbon chains at the 7-hydroxyl group was found to reduce antimicrobial activity. Conversely, the presence of methoxy substituents at the meta position of the B ring in homoisoflavonoids enhanced their bioactivity. Spiropyrrolidines tethered with a chroman-4-one scaffold have also displayed moderate to excellent activity against various microbial strains. Furthermore, (E)-benzylidene-chroman-4-one has shown fungicidal-like activity against Candida spp., potentially by targeting the plasma membrane.

Table 2: Antimicrobial and Antifungal Activity of this compound Derivatives

| Compound/Derivative Class | Target Organisms | Observed Activity |

|---|---|---|

| Chroman-4-one and homoisoflavonoid derivatives | Staphylococcus epidermidis, Pseudomonas aeruginosa, Salmonella enteritidis, Candida albicans, C. tropicalis, Nakaseomyces glabratus, Aspergillus flavus, Penicillium citrinum | Thirteen compounds showed antimicrobial activity, with some being more potent than the positive control against Candida species. |

| Spiropyrrolidines with chroman-4-one scaffold | Various bacterial and fungal strains | Moderate to excellent activity. |

| (E)-benzylidene-chroman-4-one | Candida spp. | Fungicidal-like activity. |

Neuroprotective Effects

The neuroprotective potential of this compound derivatives has been explored, with promising results. A novel oroxylin A derivative, 5,7-dihydroxy-6-methoxy-2(4-phenoxyphenyl)-4H-chromene-4-one (DMPC), has been shown to ameliorate memory impairment and sensorimotor gating deficits in mice. This compound attenuated memory impairment induced by scopolamine or MK-801 and improved deficits in prepulse inhibition, suggesting its potential for treating cognitive dysfunction in conditions like schizophrenia. The mechanism may involve the blockade of the GABAergic neurotransmitter system.

Another chromene derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), demonstrated neuroprotective effects against excitotoxicity induced by glutamate or NMDA in primary cultured rat cortical cells. This protection is mediated through its antioxidant activity and the enhancement of ERK-CREB signaling, suggesting its potential benefit for neurodegenerative disorders like Alzheimer's disease. Cardamonin (2′,4′-dihydroxy-6′methoxychalcone), a related chalcone, also exhibits neuroprotective properties through its antioxidant and anti-inflammatory actions, which are relevant to the pathogenesis of Alzheimer's disease.

Anti-angiogenic Activity

Certain derivatives of this compound have been investigated for their ability to inhibit angiogenesis, a critical process in tumor growth and metastasis. A study on multimodal 4-arylchromene derivatives identified a compound, 2A, as having a high potential to inhibit blood vessel formation in vivo. These compounds also exhibited robust antiproliferative activities against several human cancer cell lines. Another study on coumarin derivatives found that the introduction of a cyano group at the 4-position of 7-diethylaminocoumarin compounds promoted their bioactivity, which was tested against human umbilical vein endothelial cells (HUVEC). The marine-derived bromophenol, Bis(2,3,6-tribromo-4,5-dihydroxybenzyl)ether (BTDE), has also been shown to have anti-angiogenic effects by inhibiting HUVEC migration, invasion, and tube formation, as well as blocking intersegmental vessel formation in zebrafish embryos.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their biological activities. These studies provide insights into the key structural features required for potency and selectivity, guiding the design of new and more effective therapeutic agents.

Impact of Substituents on Biological Activity

The nature and position of substituents on the chroman-4-one scaffold have a profound impact on the biological activity of its derivatives.

In terms of anti-inflammatory activity , a study on chromone derivatives revealed that a methoxy group at the 7-position of the chromone ring, along with a hydrogen bond donor at a meta position of the phenyl ring, significantly impacted the inhibitory activity against superoxide anion generation in human neutrophils.

For antioxidant activity , the presence of electron-donating groups, such as a methoxy group, generally enhances radical scavenging activity. The position of these substituents is also critical. For instance, in 6-chromanol derivatives, electron-donating groups in the ortho position accelerate the reaction rate through resonance stabilization.

Regarding antimicrobial and antifungal activity , SAR studies have shown that modifications at different positions of the chroman-4-one ring system can either enhance or diminish the activity. For example, the addition of alkyl or aryl carbon chains at the 7-hydroxyl group of chroman-4-one derivatives was found to decrease their antimicrobial efficacy. Conversely, the introduction of methoxy substituents at the meta position of the B-ring in related homoisoflavonoids led to an enhancement of their bioactivity.

In the context of neuroprotective effects , the SAR of flavonoids indicates that the number and position of hydroxyl and methoxy groups on the A and B rings are vital for their activity. Specifically, a methoxy group at the C7 position of ring A can enhance anti-inflammatory and neuroprotective actions.

Table 3: Impact of Substituents on the Biological Activity of this compound Derivatives

| Biological Activity | Favorable Substituent/Position | Observed Effect |

|---|---|---|

| Anti-inflammatory | Methoxy group at 7-position; hydrogen bond donor at meta-position of phenyl ring | Increased inhibition of superoxide anion generation |

| Antioxidant | Electron-donating groups (e.g., methoxy) at ortho-position | Accelerated radical scavenging rate |

| Antimicrobial/Antifungal | Alkylation/arylation at 7-hydroxyl group | Reduced activity |

| Methoxy group at meta-position of B-ring (homoisoflavonoids) | Enhanced activity | |

| Neuroprotective | Methoxy group at C7 position of ring A | Enhanced anti-inflammatory and neuroprotective effects |

Compound Names Mentioned in the Article

(E)-5,7-dimethoxy-3-(4'-hydroxybenzylidene) chroman-4-one

3-Arylidene-7-methoxychroman-4-one

4'-O-Demethylophiopogonanone E

4-hydroxy-6-methoxy-2H-chromen-2-one

5,7-dihydroxy-6-methoxy-2(4-phenoxyphenyl)-4H-chromene-4-one (DMPC)

6-hydroxy-7-methoxy-4-chromanone-2-carboxamides

6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides

Bis(2,3,6-tribromo-4,5-dihydroxybenzyl)ether (BTDE)

Cardamonin (2′,4′-dihydroxy-6′methoxychalcone)

Centchroman

N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M)

Oroxylin A

Isoform Selectivity in Enzyme Inhibition

Derivatives of the this compound scaffold have been the subject of investigations into isoform-selective enzyme inhibition, a critical aspect of drug development aimed at minimizing off-target effects. Research has demonstrated that modifications to the chroman-4-one core can lead to significant selectivity for specific enzyme isoforms.

One area of focus has been the sirtuin (SIRT) family of histone deacetylases. A series of substituted chroman-4-one derivatives were synthesized and evaluated as inhibitors of SIRT1, SIRT2, and SIRT3. nih.gov The findings revealed that compounds with an alkyl chain of three to five carbons at the 2-position, coupled with larger, electron-withdrawing groups at the 6- and 8-positions, were crucial for high potency against SIRT2. nih.gov Notably, the most potent inhibitors demonstrated high selectivity for SIRT2 over SIRT1 and SIRT3, with the most effective compound, 6,8-dibromo-2-pentylchroman-4-one, exhibiting an IC50 value of 1.5 μM for SIRT2. nih.gov These potent derivatives showed less than 10% inhibition of SIRT1 and SIRT3 at a concentration of 200 μM, highlighting their isoform selectivity. nih.gov

Further studies have explored chroman-4-one derivatives as inhibitors for other enzymes. For instance, certain derivatives have been developed as selective inhibitors for the Silent information type 2 (Sirt2) enzyme. gu.se Additionally, research into chroman-4-one analogues as inhibitors of pteridine reductase 1 (PTR1), a potential drug target in trypanosomatid parasites, has been conducted. nih.gov One such analogue inhibited a single cytochrome P450 isoform, CYP2C19, by more than 70%, indicating a degree of selectivity. nih.gov The development of isoform-selective inhibitors is a promising avenue for creating targeted therapeutics with improved safety profiles. nih.govgu.se

Table 1: SIRT2 Inhibition by Substituted Chroman-4-one Derivatives This table is interactive. You can sort and filter the data.

| Compound | Substituents | IC50 (μM) for SIRT2 | Selectivity |

|---|---|---|---|

| 6,8-dibromo-2-pentylchroman-4-one | 6,8-dibromo, 2-pentyl | 1.5 | High selectivity over SIRT1 and SIRT3 |

| 8-bromo-6-chloro-2-pentylchroman-4-one | 8-bromo, 6-chloro, 2-pentyl | 4.5 | High selectivity over SIRT1 and SIRT3 |

Natural Occurrence and Biosynthesis of this compound Derivatives

Isolation from Fungi

While the chroman-4-one scaffold is predominantly associated with plants, related chromone derivatives have been isolated from various fungal species, particularly endophytic fungi. These fungi reside within plant tissues and are known producers of a diverse array of secondary metabolites.

Investigations into the endophytic fungus Pestalotiopsis fici have led to the isolation of several new isoprenylated chromone derivatives, named pestaloficiols F-L. acs.orgnih.gov Similarly, a new chromone derivative, botryochromone, was identified from cultures of the endophytic fungus BCC 54265, belonging to the family Botryosphaeriaceae. tandfonline.com Another new chromone derivative was isolated from the endophytic fungus Xylaria sp. ECN212. clockss.org The mangrove endophytic fungus Aspergillus sp. GXNU-B1 was also found to produce a new chromone derivative, aspergione A, along with other known metabolites. nih.gov These findings underscore that endophytic fungi are a rich source of novel chromone structures, suggesting a potential for discovering this compound or its derivatives from fungal sources. acs.orgtandfonline.comclockss.orgnih.gov

Isolation from Plants (e.g., Cremastra appendiculata, Polygonum limbatum, Scilla persica, Scilla nervosa)

Derivatives of this compound, particularly a subclass known as homoisoflavonoids, are naturally occurring phenolic compounds found in a select number of plant families. wikipedia.orgnih.gov

Cremastra appendiculata : From the bulb of this orchid, a potent anti-angiogenic homoisoflavanone, 5,7-dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-6-methoxychroman-4-one, has been isolated. nih.govelsevierpure.comresearchgate.net This compound is also known as cremastranone. researchgate.net

Polygonum limbatum : Phytochemical studies of this perennial herb have led to the isolation of antitumor phenolic compounds, including 5,7-dihydroxy-3-(1′-hydroxy-1′-phenyl-methyl)-6-methoxy-chroman-4-one. nih.gov Further chemical modification of this natural product has yielded semi-synthetic derivatives. nih.gov The genus Polygonum is recognized for producing a wide variety of secondary metabolites, including flavonoids. researchgate.netnih.govnih.gov While homoisoflavonoids are less common, their presence in Polygonum odoratum suggests the potential for their occurrence in other species of the genus. wikipedia.org

Scilla persica : The bulbs of this plant have proven to be a rich source of homoisoflavonoids. Multiple studies have documented the isolation and characterization of several such compounds. scielo.brscielo.brresearchgate.netscienceopen.com Among the isolated compounds is 3-(4'-hydroxybenzylidene)-5,7-dihydroxy-6-methoxychroman-4-one, also known as Autumnalin. scielo.brresearchgate.net Other isolated derivatives include 3,9-dihydro-autumnalin and 3-(3',4'-dihydroxybenzylidene)-5,7-dihydroxy-6-methoxychroman-4-one. scielo.brresearchgate.net

Scilla nervosa : The inter-bulb surfaces of Scilla nervosa yield a variety of homoisoflavonoids. tandfonline.comnih.gov High-performance liquid chromatography (HPLC) analysis of the yellow inter-bulb deposits revealed numerous components, leading to the identification of several homoisoflavonoids, including two new compounds: 3-(4-hydroxyoxybenzyl)-5,7-dimethoxy-6-hydroxychroman-4-one and 3-(4-methoxybenzyl)-6,7-dimethoxy-5-hydroxychroman-4-one. nih.gov Further investigations have isolated additional homoisoflavonoids, such as 3-(4′-methoxybenzyl)-6,7-dihydroxy-5-methoxychroman-4-one. researchgate.netsci-hub.se

Table 2: this compound Derivatives Isolated from Specified Plants This table is interactive. You can sort and filter the data.

| Plant Source | Compound Name | Compound Structure |

|---|---|---|

| Cremastra appendiculata | 5,7-dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-6-methoxychroman-4-one | C17H16O7 |

| Polygonum limbatum | 5,7-dihydroxy-3-(1′-hydroxy-1′-phenyl-methyl)-6-methoxy-chroman-4-one | C23H20O6 |

| Scilla persica | Autumnalin (3-(4'-hydroxybenzylidene)-5,7-dihydroxy-6-methoxychroman-4-one) | C17H14O6 |

| Scilla persica | 3,9-dihydro-autumnalin (3-(4'-hydroxybenzyl)-5,7-dihydroxy-6-methoxychroman-4-one) | C17H16O6 |

| Scilla persica | 3-(3',4'-dihydroxybenzylidene)-5,7-dihydroxy-6-methoxychroman-4-one | C17H14O7 |

| Scilla nervosa | 3-(4-hydroxyoxybenzyl)-5,7-dimethoxy-6-hydroxychroman-4-one | C18H18O7 |

| Scilla nervosa | 3-(4-methoxybenzyl)-6,7-dihydroxy-5-methoxychroman-4-one | C18H18O6 |

Homoisoflavonoids as a Subclass

Homoisoflavonoids represent a distinct and relatively rare subclass of flavonoids. nih.gov Their chemical structure is characterized by a 16-carbon skeleton, which consists of two phenyl rings (A and B) linked by a heterocyclic ring (C), differing from the C15 skeleton of other flavonoids. wikipedia.org They are derived from 3-benzylchroman-4-ones. medcraveonline.com

These compounds are primarily found in the Asparagaceae and Fabaceae families, with less frequent occurrences in families such as Polygonaceae and Orchidaceae. nih.govmdpi.com The plants mentioned previously, Scilla persica and Scilla nervosa, are members of the Asparagaceae family, a known source of homoisoflavonoids. mdpi.com

The biosynthesis of homoisoflavonoids is believed to proceed through the shikimate pathway, similar to other flavonoids, involving precursors like cinnamic acid derivatives and malonyl-CoA. researchgate.net However, some steps in their specific biosynthetic pathways are still under investigation. researchgate.net Based on their core structure, homoisoflavonoids can be categorized into several types, including sappanin-type and scillascillin-type. nih.govnih.gov The derivatives isolated from Scilla species often fall into the sappanin-type classification. tandfonline.com The study of these compounds is an active area of research due to their interesting chemical structures and diverse biological activities. nih.govresearchgate.net

Applications Beyond Medicinal Chemistry

Role in Synthetic Organic Chemistry as an Intermediate or Building Block

The chroman-4-one framework, including 6-methoxychroman-4-one, is a significant structural entity in the class of oxygen-containing heterocycles. rsc.org It serves as a crucial building block for a wide array of more complex molecules, including a large class of medicinal compounds and other biologically active agents. rsc.orgmdpi.com The reactivity of the chroman-4-one core allows for various chemical modifications, making it a versatile intermediate in multi-step syntheses.

One of the key applications of chroman-4-one derivatives is in the synthesis of bioactive compounds. For instance, substituted chroman-4-one derivatives have been synthesized and evaluated as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related diseases. nih.gov The synthesis of these inhibitors often involves a one-step procedure, such as a base-mediated aldol (B89426) condensation, highlighting the efficiency of using the chroman-4-one scaffold. nih.gov

Furthermore, the chroman-4-one skeleton is a precursor for the synthesis of homoisoflavonoids, a class of natural products with a range of biological activities. mdpi.com The synthesis of these compounds can be achieved through a base-catalyzed condensation of chroman-4-one derivatives with benzaldehyde (B42025) or its derivatives. mdpi.com The ability to introduce a variety of substituents onto the chroman-4-one ring system allows for the creation of a diverse library of compounds for biological screening. rsc.org

The versatility of the chroman-4-one scaffold is further demonstrated by its use in cascade radical annulation reactions to produce ester-containing chroman-4-ones. mdpi.com These reactions, which can be performed under metal-free conditions, underscore the adaptability of the chroman-4-one framework to modern synthetic methodologies. mdpi.com

Potential in Materials Science

The structural features of this compound, particularly its rigid heterocyclic core, suggest its potential for applications in materials science. While research in this area is still emerging, the broader class of chroman-4-one derivatives has been explored for properties relevant to the development of novel materials.

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. colorado.edu The molecules in a liquid crystal can flow like a liquid, but they maintain a degree of order. The synthesis of new liquid-crystalline compounds is an active area of research, with a focus on molecules that have a rigid core and flexible side chains. colorado.edunih.gov While there is no specific research detailing the liquid crystalline properties of this compound, the rigid, planar structure of the chroman-4-one core is a feature found in many liquid crystalline molecules. colorado.edu The synthesis of novel liquid crystals often involves the incorporation of heterocyclic cores, and the chroman-4-one skeleton could potentially serve this purpose. researchgate.netresearchgate.net

Photoluminescence is the emission of light from a substance that has absorbed light. This property is central to the functioning of Organic Light-Emitting Diodes (OLEDs), which are used in displays and lighting. nih.govresearchgate.net The emissive layer of an OLED is typically composed of organic molecules that exhibit efficient photoluminescence. nih.gov

Benzophenone (B1666685) derivatives, which share a diaryl ketone substructure with this compound, have been investigated as host and emitter materials in OLEDs. nih.govmdpi.com The benzophenone framework can serve as an electron-deficient core, which is a desirable characteristic for materials used in the emissive layer of OLEDs. nih.gov The twisted geometry of some benzophenone derivatives can also reduce intermolecular interactions and self-quenching effects, leading to improved device performance. nih.gov Given these parallels, it is plausible that derivatives of this compound could be designed to exhibit photoluminescent properties suitable for OLED applications.

Applications in Agrochemistry

The chroman-4-one scaffold has also been explored for its potential in agrochemical applications, particularly in the development of new insecticides and plant growth regulators. nih.govnih.gov

Research has shown that chromanone analogues of diacylhydrazines exhibit good insecticidal activity against certain pests. nih.govnih.gov In one study, the replacement of a chroman ring with a chromanone moiety in a known insecticide led to new compounds with high insecticidal potency. nih.gov This suggests that the chroman-4-one scaffold can be a valuable component in the design of new insect control agents.

Furthermore, chromones and chromanones are naturally occurring compounds that are active in various stages of the plant life cycle, including growth regulation. nih.gov This intrinsic biological activity makes them attractive candidates for the development of new plant growth regulators. While specific applications of this compound as a plant growth regulator have not been extensively documented, the general properties of the chroman-4-one class of compounds indicate potential in this area.

Future Research Directions and Challenges

Development of Novel 6-Methoxychroman-4-one Derivatives with Enhanced Specificity and Potency

A primary focus of future research will be the rational design and synthesis of novel this compound derivatives. The goal is to enhance biological activity, improve selectivity for specific molecular targets, and optimize pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the chromanone core. researchgate.netnih.gov

Research on related chroman-4-one scaffolds has demonstrated that substitutions at various positions can significantly impact potency. For instance, studies on SIRT2 inhibitors revealed that introducing larger, electron-withdrawing groups at the 6- and 8-positions of the chroman-4-one ring was favorable for activity. acs.orgnih.gov This suggests that modifying the 6-methoxy group of this compound or introducing additional substituents could be a fruitful strategy. Furthermore, the nature of the substituent at the 2-position is critical, with studies showing that an alkyl chain of three to five carbons is crucial for high potency in certain contexts. acs.org

Future work should involve creating a library of derivatives by introducing diverse chemical moieties at the C-2, C-3, and other available positions on the aromatic ring. For example, incorporating heterocyclic units has been shown to yield compounds with significant cytotoxicity against cancer cells. nih.gov The strategic modification of the 7-methoxychroman-4-one scaffold has also led to the development of potent compounds, providing a template for similar modifications to the 6-methoxy analog. researchgate.net These new derivatives must be systematically evaluated to build comprehensive SAR models, which will accelerate the discovery of compounds with superior therapeutic profiles.

Table 1: Structure-Activity Relationship (SAR) Insights for Chroman-4-one Derivatives

| Position of Substitution | Favorable Modifications | Resulting Improvement | Reference |

|---|---|---|---|

| C-2 | Alkyl chain (3-5 carbons) | Increased potency for SIRT2 inhibition | acs.org |

| C-6, C-8 | Larger, electron-withdrawing groups | Favorable for SIRT2 inhibition | acs.orgnih.gov |

| C-3 | Arylidene moiety | Potent anticancer activity | nih.gov |

| Varies | Heterocyclic units | Cytotoxicity against cancer cells | nih.gov |

In-depth Mechanistic Studies of Biological Activities at a Molecular Level

While various biological activities have been attributed to the chroman-4-one scaffold, a detailed understanding of the molecular mechanisms of action for this compound and its derivatives is often lacking. Future research must prioritize elucidating how these compounds interact with their biological targets at a molecular level.

Crystallography and molecular modeling studies on similar chroman-4-one derivatives have provided valuable precedents. For example, research on chroman-4-ones targeting Pteridine Reductase 1 (PTR1), an enzyme in parasites, has revealed specific binding interactions. mdpi.comnih.gov In one such complex, the carbonyl group at position 4 of the chroman-4-one was found to form a hydrogen bond with an arginine residue (Arg17) in the enzyme's active site. nih.gov Simultaneously, a hydroxyl group at position 6 established hydrogen bonds with the NADP+ cofactor and a serine residue. nih.gov These types of studies provide a precise map of molecular interactions that are essential for affinity and selectivity.

Future investigations should aim to:

Identify the direct binding partners (e.g., enzymes, receptors) for active this compound derivatives.

Solve the crystal structures of these derivatives in complex with their targets to visualize the binding mode.

Use techniques like mutagenesis to validate the key amino acid residues involved in the interaction.

Elucidate the downstream effects of target engagement on cellular signaling pathways.

Such mechanistic clarity is indispensable for optimizing lead compounds and predicting potential off-target effects.

Exploration of Additional Therapeutic Areas

The chroman-4-one framework is recognized as a "privileged structure" in medicinal chemistry due to its ability to serve as a template for drugs targeting a wide range of diseases. nih.govnih.gov Derivatives of the core structure have shown a remarkable diversity of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, antidiabetic, antimicrobial, antiparasitic, and antiviral activities. nih.govnih.govtsijournals.com

Given this versatility, a significant future direction is the systematic screening of this compound and its newly synthesized analogs against a broader array of biological targets and disease models. Areas ripe for exploration include:

Neurodegenerative Diseases: Chroman-4-one derivatives have been identified as selective inhibitors of SIRT2, an enzyme implicated in aging-related neurodegenerative disorders. acs.org

Metabolic Diseases: Certain flavanones (2-phenyl chroman-4-one derivatives) are known to treat diabetes by inhibiting key receptors and enzymes in metabolic pathways. nih.gov

Infectious Diseases: The scaffold has demonstrated antibacterial, antifungal, and antiparasitic properties, suggesting potential for developing new anti-infective agents. nih.govnih.gov

Inflammatory Disorders: Many flavonoids containing the chroman-4-one core possess potent anti-inflammatory properties. nih.govtsijournals.com

High-throughput screening campaigns can efficiently test a library of this compound derivatives against various enzymes, receptors, and cell lines to uncover novel therapeutic applications.

Advanced Computational Modeling for Drug Discovery and Optimization

In silico techniques are integral to modern drug discovery, offering a cost-effective and rapid means to design and optimize new drug candidates. globalresearchonline.netnih.gov Advanced computational modeling will be a cornerstone of future research on this compound. Molecular docking, a key computational method, has already been successfully applied to chroman-4-one derivatives to predict their binding affinities and modes of interaction with various biological targets. nih.govresearchgate.netsciencescholar.us

For example, docking studies have been used to explain the binding of chroman-4-one inhibitors to the active site of enzymes like Pteridine Reductase 1 and c-Met kinase. mdpi.comnih.gov These computational models are often consistent with experimental results from crystallography and bioassays, providing powerful predictive tools. nih.gov

Future computational efforts should focus on:

Virtual Screening: Using validated models of therapeutic targets to screen large virtual libraries of this compound derivatives to identify promising candidates for synthesis.

Molecular Dynamics (MD) Simulations: Performing MD simulations to understand the dynamic behavior of the ligand-protein complex, assess binding stability, and calculate binding free energies. nih.gov

ADMET Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable drug-like characteristics.

Integrating these computational approaches will streamline the drug discovery pipeline, reducing the time and resources required to develop optimized this compound-based therapeutics. utm.my

Scalable and Sustainable Synthetic Methodologies

While numerous methods exist for synthesizing the chroman-4-one core, many are not suitable for large-scale production or are environmentally unfriendly. nih.govresearchgate.net A significant challenge is the development of synthetic routes that are both scalable and sustainable. Future research must address the need for cost-effective and "green" chemistry approaches.

Promising strategies include:

One-Pot Reactions: Designing multi-component reactions where reactants are converted into the final product in a single step, minimizing waste and improving efficiency. scholaris.ca Microwave-assisted one-step procedures have already been shown to be effective for synthesizing chroman-4-one derivatives. acs.org

Green Catalysis: Utilizing environmentally benign catalysts, such as nano-kaoline or ZnO nanoparticles, to promote the reaction. scholaris.casharif.edu These catalysts can often be recovered and reused, reducing waste.

Eco-Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol. sharif.eduresearchgate.net

The development of robust, high-yield synthetic protocols is essential for the commercial viability of any therapeutic agent derived from this compound. Overcoming the challenges of poor yields and expensive isolation procedures is critical for translating laboratory findings into accessible medicines. nih.gov

Q & A

Q. What are the optimal synthetic routes for 6-Methoxychroman-4-one, and how can reaction yields be improved?

To synthesize this compound, prioritize methods such as acid-catalyzed cyclization of substituted phenolic ketones or oxidation of 6-methoxychroman-4-ol. Key steps include:

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .

- Reaction monitoring : Employ TLC or HPLC to track reaction progress and identify byproducts .

- Purification : Utilize column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) to isolate pure product .

Yield optimization may involve adjusting stoichiometry, temperature, or catalyst loading (e.g., p-toluenesulfonic acid for cyclization).

Q. How should researchers characterize this compound to confirm its structural identity?

A multi-technique approach is essential:

- Spectroscopy :

- NMR : Compare and spectra with literature data (e.g., methoxy proton resonance at δ ~3.8 ppm, carbonyl carbon at δ ~200 ppm) .

- IR : Confirm carbonyl stretch (~1700 cm) and methoxy C-O bond (~1250 cm) .

- Mass spectrometry : Validate molecular ion peak (m/z 178 for CHO) and fragmentation patterns .

Q. What strategies ensure reliable data validation for this compound in academic studies?

- Cross-referencing : Compare experimental data (e.g., melting point, spectral peaks) with peer-reviewed studies in databases like SciFinder or Reaxys .

- Crystallographic validation : Deposit X-ray diffraction data in the Cambridge Structural Database (CSDD) for independent verification .

- Replication : Include detailed experimental protocols in supplementary materials to enable reproducibility .

Advanced Research Questions

Q. How can crystallographic analysis resolve discrepancies in reported structural data for this compound?

Contradictions in bond lengths or ring puckering may arise from experimental conditions (e.g., temperature, solvent). To address this:

- Refinement software : Use SHELXL for high-resolution refinement, applying restraints for thermal parameters and hydrogen bonding .

- Puckering parameters : Apply Cremer-Pople coordinates to quantify ring non-planarity, comparing results across studies to identify systematic errors .

- Twinned data : For crystals with twinning, employ SHELXPRO to deconvolute overlapping reflections .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

- Density Functional Theory (DFT) : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, correlating with reactivity in nucleophilic/electrophilic reactions .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, parameterizing force fields for accurate van der Waals and hydrogen-bonding terms .

Q. How should researchers design experiments to investigate contradictory spectral data in this compound studies?

- Controlled variables : Replicate experiments under identical conditions (solvent, concentration, instrument calibration) to isolate variability .

- Multivariate analysis : Apply PCA (Principal Component Analysis) to NMR or IR datasets to identify outlier spectra caused by impurities or instrumentation artifacts .

- Collaborative validation : Share raw data with independent labs for blinded re-analysis .

Q. What methodologies support the integration of this compound into heterocyclic synthesis workflows?